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Compound of Interest

Compound Name: 2'-TFA-NH-dG

CAS No.: 144089-98-5

Cat. No.: B3240582 Get Quote

2'-TFA-NH-dG (2'-Deoxy-2'-trifluoroacetamidoguanosine) is a specialized nucleoside derivative

used primarily in the solid-phase synthesis of modified oligonucleotides.[1][2] It serves as the

protected precursor for 2'-amino-2'-deoxyguanosine (2'-NH₂-dG).[1][2]

The trifluoroacetyl (TFA) group plays a critical role as a masking agent for the 2'-amino moiety.

[2] Without this protection, the nucleophilic primary amine would interfere with the

phosphoramidite coupling cycle, leading to side reactions such as chain branching or catalyst

poisoning.[2]

Physicochemical Profile[3][4][5][6][7]
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Parameter Technical Specification

Common Name 2'-TFA-NH-dG

Systematic Name 2'-Deoxy-2'-(trifluoroacetamido)guanosine

CAS Number 144089-98-5

Molecular Formula C₁₂H₁₃F₃N₆O₅

Molecular Weight 378.26 g/mol

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water

Appearance White to off-white crystalline powder

Purity Standard
≥98% (HPLC) required for phosphoramidite

conversion

Part 2: Synthetic Utility & Mechanism
As a Senior Application Scientist, I emphasize that the value of 2'-TFA-NH-dG lies in its

orthogonal stability profile. The synthesis of 2'-amino-DNA requires a protecting group strategy

that survives the harsh conditions of the synthesis cycle but yields to final deprotection.[2]

The TFA Protection Strategy
Acid Stability: The TFA amide bond is stable against the di- or trichloroacetic acid (DCA/TCA)

used repeatedly to remove the 5'-DMT group during chain elongation.[2] This prevents

premature exposure of the amine.[2]

Oxidation Resistance: It remains inert during the iodine/pyridine oxidation step (P(III) to

P(V)).[2]

Base Lability (The "Switch"): The TFA group is electron-withdrawing, making the amide bond

susceptible to nucleophilic attack.[2] It is cleanly cleaved by aqueous ammonia or

methylamine (AMA) during the final global deprotection step, liberating the free 2'-amine.[2]
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Field Insight: Unlike the 2'-O-methyl or 2'-Fluoro modifications which are permanent, the TFA

group is a transient shield.[2] It delivers a reactive handle (the amine) or a functional

modification (the amino group itself) to the final molecule.[2]

Part 3: Applications in Therapeutic Development
High-Affinity Aptamers (SELEX)
Incorporating 2'-NH₂-dG into DNA aptamers alters the sugar pucker, often favoring the C3'-

endo conformation characteristic of RNA (A-form helix).[1][2] This can enhance binding affinity

to protein targets.[2] Furthermore, the protonated 2'-amine can form additional electrostatic

contacts with the target, expanding the chemical space available for binding beyond standard

nucleic acids.[2]

Nuclease Resistance
The 2'-amino group provides significant resistance to serum nucleases, particularly snake

venom phosphodiesterase and bovine spleen phosphodiesterase.[2] This makes 2'-TFA-NH-
dG derived oligos excellent candidates for in vivo therapeutic applications where serum stability

is paramount.[1][2]

Post-Synthetic Conjugation
Once the TFA group is removed, the resulting primary amine at the 2'-position acts as a site-

specific handle.[2] Researchers can conjugate:

Fluorophores (NHS-esters) for imaging.[2]

Cholesterol/Lipids for improved cellular uptake.[2]

Peptides for tissue targeting.[2]
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Note: This conjugation is often performed on-column (if the protecting group allows) or post-

purification.[2]

Part 4: Experimental Protocols
Protocol A: Solid-Phase Incorporation
Prerequisite: The nucleoside (CAS 144089-98-5) must first be converted to the 5'-DMT-3'-

phosphoramidite form.[1][2]

Diluent: Anhydrous Acetonitrile (water content <30 ppm).[2]

Concentration: 0.1 M.[2]

Coupling Time: Extend coupling time to 6–10 minutes. The bulky TFA group at the 2'-position

can sterically hinder the approaching phosphoramidite, reducing coupling efficiency

compared to standard dG.[2]

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]

Protocol B: Deprotection & TFA Removal
Objective: Remove base protecting groups (e.g., ib/dmf on Guanine) and the 2'-TFA group

simultaneously.[2]

Reagent: Concentrated Ammonium Hydroxide (28-30%).[2]

Conditions: Incubate at 55°C for 15–17 hours.

Alternative (Fast): AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 20 minutes.

Validation: Analyze via anion-exchange HPLC. The presence of a TFA adduct will cause a

significant retention time shift.[2] The free 2'-amino oligo will elute earlier than the TFA-

protected species.[2]

Part 5: Visualization of Chemical Pathway
The following diagram illustrates the lifecycle of the 2'-TFA-NH-dG motif from protection to final

functional activation.
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Mechanism
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Figure 1: The protection-deprotection workflow for 2'-TFA-NH-dG, highlighting the stability of

the TFA group during synthesis and its removal to yield the active 2'-amino nucleoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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